Sparassol (CAS 520-43-4), chemically identified as methyl 2-hydroxy-4-methoxy-6-methylbenzoate, is a naturally occurring phenolic ester highly valued in procurement as a bioactive building block and biopesticide lead [1]. Exhibiting a melting point of 67–68 °C, it is highly soluble in organic solvents such as acetone and chloroform, while maintaining the chemical flexibility to be easily converted into water-soluble salts [2]. Its well-defined, low-molecular-weight structure (196.20 g/mol) makes it a highly reproducible starting material for synthesizing potent agricultural chemicals, such as methyl 2,4-dimethoxy-6-methylbenzoate (DMB), and for developing scalable nematicidal or insecticidal formulations [1].
Substituting Sparassol with closely related fungal metabolites (like methyl orsellinate) or complex commercial nematicides (like abamectin) introduces significant formulation and efficacy trade-offs [1]. Methyl orsellinate lacks the specific methoxy substitution at position 4, resulting in drastically lower contact toxicity against key agricultural pests [1]. Conversely, while macrocyclic lactones like abamectin offer high potency, their massive structural complexity limits synthetic scalability and downstream derivatization[2]. Sparassol provides a highly practical balance: a simple, low-molecular-weight scaffold that delivers dependable baseline bioactivity while serving as an easily functionalized precursor for both highly potent synthetic analogs and water-soluble injection salts [2].
Sparassol serves as the direct synthetic precursor to methyl 2,4-dimethoxy-6-methylbenzoate (DMB). When evaluating contact toxicity against Drosophila suzukii adults, DMB synthesized from Sparassol achieves an LD50 of 1.18 μg/fly (males), representing a roughly 5-fold increase in potency over the baseline Sparassol (LD50 5.29 μg/fly)[1].
| Evidence Dimension | Contact Toxicity (LD50 against SWD males) |
| Target Compound Data | Sparassol: 5.29 μg/fly |
| Comparator Or Baseline | DMB (Sparassol derivative): 1.18 μg/fly |
| Quantified Difference | ~4.5x to 5x higher potency for the derivative |
| Conditions | Topical application assay on Drosophila suzukii adults |
Procuring Sparassol provides a highly efficient, structurally primed starting material for the scalable synthesis of ultra-potent DMB-based insecticides.
While the base form of Sparassol is insoluble in water, it demonstrates excellent formulation adaptability via simple basification. Treatment with NaOH converts it to disodium sparassol, which is highly water-soluble and retains comparable nematicidal efficacy against Bursaphelenchus xylophilus (LC50 of 185.2 µg/mL for the salt vs. 150.4 µg/mL for the base) [1].
| Evidence Dimension | Nematicidal Efficacy (LC50) and Aqueous Solubility |
| Target Compound Data | Sparassol (Base): 150.4 µg/mL (Water insoluble) |
| Comparator Or Baseline | Disodium Sparassol (Salt): 185.2 µg/mL (Water soluble) |
| Quantified Difference | Maintained bioactivity (within ~23% variance) while unlocking complete aqueous solubility |
| Conditions | 48-hour exposure assay against pine wood nematode (Bursaphelenchus xylophilus) |
Allows formulators to procure a stable, organic-soluble base compound that can be easily converted into aqueous solutions for specialized agricultural delivery methods like trunk injection.
When compared directly to its naturally co-occurring unmethylated analog, methyl orsellinate, Sparassol demonstrates significantly higher baseline insecticidal properties. At a concentration of 20 μg/fly, Sparassol induces >78% mortality in adult Drosophila suzukii, whereas methyl orsellinate achieves only 24–35% mortality under identical conditions [1].
| Evidence Dimension | Adult Mortality Rate at 20 μg/fly |
| Target Compound Data | Sparassol: >78% mortality |
| Comparator Or Baseline | Methyl orsellinate: 24–35% mortality |
| Quantified Difference | More than double the contact mortality rate |
| Conditions | Topical application on Drosophila suzukii adults |
Justifies the selection of Sparassol over cheaper or more common unmethylated benzoic acid derivatives for direct use in biopesticide formulations.
Commercial nematicides like Abamectin exhibit extreme potency (LC50 3.5 µg/mL) but are structurally massive macrocyclic lactones (>870 g/mol) that require complex fermentation and isolation [1]. Sparassol provides a viable nematicidal lead (LC50 150.4 µg/mL) with a simple substituted benzene ring structure (196.20 g/mol), enabling straightforward synthetic scalability and derivatization that is impossible with Abamectin [1].
| Evidence Dimension | Molecular Weight and Synthetic Complexity |
| Target Compound Data | Sparassol: 196.20 g/mol (Simple single-ring synthesis) |
| Comparator Or Baseline | Abamectin: >870 g/mol (Complex fermentation required) |
| Quantified Difference | 77% lower molecular weight with vastly reduced synthetic steps |
| Conditions | Evaluation of active pharmaceutical ingredient (API) manufacturability |
Offers agrochemical developers a highly scalable, synthetically accessible alternative to complex fermentation-derived macrocycles for next-generation nematicide R&D.
Sparassol is a highly efficient starting material for the industrial synthesis of methyl 2,4-dimethoxy-6-methylbenzoate (DMB). Its pre-existing methoxy and hydroxy substitutions allow for rapid, high-yield methylation, directly translating to highly potent contact insecticides for crop protection [1].
Due to its ability to be easily converted into disodium sparassol via simple NaOH treatment, Sparassol is highly suited for the development of water-soluble trunk injection nematicides targeting the pine wood nematode (Bursaphelenchus xylophilus), offering a sustainable alternative to complex macrocyclic lactones [2].
With its proven baseline contact toxicity against pests like Drosophila suzukii—significantly outperforming unmethylated analogs like methyl orsellinate—Sparassol serves as an excellent, scalable lead compound for formulating new, naturally-derived contact biopesticides[1].